molecular formula C18H22N6OS2 B2758962 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1206999-98-5

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2758962
CAS RN: 1206999-98-5
M. Wt: 402.54
InChI Key: DWUNKRTZDVENKA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzimidazole, ethylthio, thiadiazole, and piperidine. These groups are common in many pharmaceutical compounds due to their diverse chemical properties and potential biological activities .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzimidazole could undergo electrophilic substitution, while the thiadiazole could undergo nucleophilic substitution .

Scientific Research Applications

Synthesis and Structural Characterization

Research in the area of synthesis and structural characterization focuses on the development of novel compounds with potential biological activities. For instance, Richter et al. (2023) reported the crystal and molecular structures of a related compound, obtained as a side product during the synthesis of an antitubercular agent, highlighting the importance of structural analysis in drug development Richter et al., 2023.

Biological Activities

  • Antimicrobial and Antitubercular Activities

    Studies have shown that compounds with similar structural features exhibit antimicrobial and antitubercular activities. Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides with significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains Lv et al., 2017. Similarly, Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB Jeankumar et al., 2013.

  • Anti-inflammatory Activities

    The synthesis and evaluation of compounds for potential anti-inflammatory activities have also been a focus of research. Ahmed et al. (2017) synthesized and characterized compounds for their in vitro and in vivo anti-inflammatory activities, suggesting the potential application of structurally related compounds in the development of anti-inflammatory drugs Ahmed et al., 2017.

  • Antipsychotic Agents

    Research has extended into the evaluation of heterocyclic analogues for potential antipsychotic properties. Norman et al. (1996) prepared and evaluated heterocyclic carboxamides as potential antipsychotic agents, indicating the broad therapeutic potential of compounds within this chemical class Norman et al., 1996.

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given the presence of several functional groups that are common in pharmaceutical compounds, it could potentially have interesting biological effects .

Mechanism of Action

Target of Action

It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals

Mode of Action

Imidazole derivatives are known to interact with various targets in diverse ways . The exact interaction of this compound with its targets would depend on the specific chemical structure and functional groups present in the compound.

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of applications, suggesting that they may interact with multiple biochemical pathways

Result of Action

Imidazole derivatives are known to have a wide range of effects due to their involvement in various applications . The exact effects would depend on the specific targets and pathways that this compound interacts with.

properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS2/c1-2-26-18-23-22-17(27-18)21-16(25)12-7-9-24(10-8-12)11-15-19-13-5-3-4-6-14(13)20-15/h3-6,12H,2,7-11H2,1H3,(H,19,20)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUNKRTZDVENKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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